molecular formula C₂₉H₂₄D₆F₆N₄O B1161863 N-desmethyl Netupitant D6

N-desmethyl Netupitant D6

Cat. No.: B1161863
M. Wt: 570.6
Attention: For research use only. Not for human or veterinary use.
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Description

N-desmethyl Netupitant D6, also known as this compound, is a useful research compound. Its molecular formula is C₂₉H₂₄D₆F₆N₄O and its molecular weight is 570.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C₂₉H₂₄D₆F₆N₄O

Molecular Weight

570.6

Synonyms

N,α,α-Trimethyl-N-[4-(2-methylphenyl)-6-(1-piperazinyl)-3-pyridinyl]-3,5-bis(trifluoromethyl)-benzeneacetamide-d6; _x000B_2-[3,5-Bis(trifluoromethyl)phenyl]-N-methyl-N-[6-(piperazin-1-yl)-4-o-tolylpyridin-3-yl]isobutyramide-d6

Origin of Product

United States

Contextualization of Netupitant and Its Metabolic Landscape

Netupitant (B1678218) is a selective antagonist of the human substance P/neurokinin 1 (NK1) receptors. nih.govdrugs.com These receptors are found in the central and peripheral nervous systems and are activated by substance P, a neuropeptide involved in the vomiting reflex. wikipedia.org By blocking the interaction of substance P with NK1 receptors, netupitant exerts its antiemetic effects, making it a valuable component in the prevention of chemotherapy-induced nausea and vomiting (CINV). nih.govwikipedia.org

The metabolism of netupitant is extensive and primarily mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C9 and CYP2D6. drugs.comwikipedia.orgdrugbank.com This metabolic process results in the formation of several metabolites, with three being identified as major in human plasma: the desmethyl derivative (M1), the N-oxide derivative (M2), and the OH-methyl derivative (M3). drugbank.comfda.gov All three of these major metabolites have been shown to be pharmacologically active, binding to the NK1 receptor. wikipedia.orgdrugbank.com

Fundamental Principles and Advantages of Stable Isotope Labeling E.g., Deuteration in Drug Metabolism Studies

Stable isotope labeling (SIL) is a powerful technique used in drug metabolism research to trace the fate of a drug and its metabolites within a biological system. nih.govscitechnol.com This method involves replacing one or more atoms of a drug molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). researchgate.netacs.org

The primary advantages of using stable isotopes, particularly deuterium, in DMPK studies include:

Enhanced Analytical Sensitivity and Specificity: Mass spectrometry can easily distinguish between the labeled (deuterated) and unlabeled forms of a compound due to the mass difference. This allows for precise quantification of the drug and its metabolites, even in complex biological matrices, and helps to differentiate them from endogenous compounds. nih.govresearchgate.net

Improved Pharmacokinetic Profiling: By administering a "microdose" of the labeled drug along with the non-labeled therapeutic dose, researchers can study the pharmacokinetics of the drug at steady-state without interrupting the patient's existing treatment regimen. nih.gov

Metabolic Pathway Elucidation: SIL helps in identifying and structurally characterizing metabolites. The unique isotopic signature of the labeled compound and its metabolites makes them easier to detect and identify. scitechnol.comacs.org

Reduced Risk of Altering Drug Properties: Deuteration is a subtle structural modification that typically does not significantly alter the pharmacological properties of the parent drug. nih.gov This allows for a more accurate assessment of the drug's true metabolic fate.

Increased Safety in Human Studies: Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no radiation risk to human subjects, making them ideal for clinical studies. researchgate.net

The C-D bond is stronger than the C-H bond, which can lead to a "kinetic isotope effect." This effect can slow down the rate of metabolic reactions that involve the cleavage of that bond. unibestpharm.com This property can be exploited to:

Improve Metabolic Stability: By strategically placing deuterium atoms at metabolically vulnerable positions, the rate of metabolism can be slowed, potentially leading to a longer drug half-life and improved bioavailability. unibestpharm.com

Reduce Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, sometimes shunting metabolism away from the formation of reactive or toxic metabolites, thereby improving the drug's safety profile. nih.govresearchgate.net

Enhance Drug Selectivity: By preventing the formation of non-selective metabolites, deuteration can help maintain the drug's selectivity for its intended target.

Rationale for the Specific Development and Investigation of N Desmethyl Netupitant D6

N-desmethyl Netupitant (B1678218) D6 is the deuterium-labeled version of N-desmethyl netupitant. glpbio.com The "D6" designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms. clearsynth.com The primary rationale for the synthesis and investigation of N-desmethyl Netupitant D6 is its use as an internal standard in bioanalytical methods. clearsynth.com

Internal standards are essential for accurate quantification of analytes in complex samples like plasma or urine. An ideal internal standard should behave chemically and physically as similarly as possible to the analyte of interest during sample preparation and analysis. A stable isotope-labeled version of the analyte, such as this compound for the quantification of N-desmethyl netupitant, is considered the "gold standard" for an internal standard in mass spectrometry-based assays.

The key reasons for using this compound as an internal standard are:

Similar Extraction Recovery: It will have nearly identical extraction efficiency from the biological matrix as the unlabeled N-desmethyl netupitant.

Co-elution in Chromatography: It will co-elute with the unlabeled analyte in liquid chromatography (LC), simplifying the analysis.

Correction for Matrix Effects: It helps to compensate for variations in ionization efficiency (ion suppression or enhancement) in the mass spectrometer source, which can be a significant source of error in quantitative bioanalysis.

Scope and Objectives of Academic Inquiry into N Desmethyl Netupitant D6

Methodologies for Deuterium (B1214612) Incorporation into the N-desmethyl Netupitant Scaffold

The core of the synthetic strategy is the preparation of the deuterated carboxylic acid moiety, specifically 2-[3,5-bis(trifluoromethyl)phenyl]-2-methyl-d6-propanoic acid. The synthesis of this precursor ensures that the deuterium labels are installed in a stable position that is not susceptible to exchange under physiological conditions.

A plausible pathway to this intermediate begins with commercially available deuterated starting materials to ensure high levels of isotopic enrichment. nih.gov One common approach involves the use of deuterated acetone ((CD₃)₂CO) or methyl-d₃ iodide (CD₃I). For instance, the synthesis could start from 3,5-bis(trifluoromethyl)phenylacetic acid. This starting material can be doubly alkylated using a strong base and two equivalents of a deuterated methylating agent like methyl-d₃ iodide. This method directly installs the two trideuteromethyl (-CD₃) groups at the α-position of the carboxylic acid derivative, yielding the required hexadeuterated precursor.

Key Deuterated Precursors:

Precursor Name Formula Role in Synthesis
Methyl-d₃ iodide CD₃I A common reagent for introducing a trideuteromethyl group. nih.govresearchgate.net
Acetone-d₆ (CD₃)₂CO A starting material for building fragments containing the (CD₃)₂C- moiety.

While this compound itself lacks an N-methyl group, the technique of N-methylation using deuterated reagents is a critical and widely used strategy for introducing deuterium labels into many pharmaceutical compounds. nih.govnih.govresearchgate.net This method is particularly effective for attenuating metabolic pathways involving N-demethylation, a common metabolic process mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov

In this strategy, a precursor amine (R₂NH) is reacted with a deuterated methylating agent, such as methyl-d₃ iodide (CD₃I) or trideuteromethyl triflate (CD₃OTf), to form the corresponding N-trideuteromethyl (N-CD₃) compound. The increased bond strength of the C-D bond compared to the C-H bond can make the cleavage of this bond the rate-limiting step in enzymatic N-demethylation, thereby slowing the metabolism of the drug. nih.gov This approach has been successfully applied to compounds like enzalutamide to improve their pharmacokinetic profiles. nih.govnih.gov For the synthesis of this compound, however, deuteration is targeted at the carbon backbone rather than an N-methyl group.

The final step in the synthesis of this compound involves the assembly of the complex structure through a coupling reaction. This is typically an amide bond formation between the deuterated carboxylic acid precursor and the complex amine, 3-amino-4-(2-methylphenyl)-6-(piperazin-1-yl)pyridine.

This reaction is generally carried out using standard peptide coupling conditions. A coupling reagent, such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or a phosphonium- or uronium-based reagent like HATU, is used to activate the carboxylic acid. The activated acid then reacts with the primary amine of the pyridine scaffold to form the stable amide bond, completing the synthesis of the target molecule, this compound.

Optimization Techniques for Deuterium Labeling Efficiency and Isotopic Purity

Achieving high deuterium labeling efficiency and isotopic purity is paramount for the utility of labeled compounds as standards. Several techniques are employed to optimize this process. The primary strategy is to use starting materials with the highest possible deuterium enrichment (typically >99% D).

Reaction conditions are carefully controlled to prevent any H/D scrambling. This often involves using aprotic solvents and ensuring that reagents are anhydrous to avoid the introduction of protic sources that could lead to back-exchange. The choice of catalyst and reaction temperature can also influence selectivity and prevent unwanted side reactions or isotopic dilution. acs.org Following the synthesis, purification is critical. Chromatographic methods, such as flash column chromatography or preparative high-performance liquid chromatography (HPLC), are used to isolate the final product and remove any unlabeled or partially labeled impurities, ensuring high isotopic purity in the final compound. nih.gov

Characterization and Confirmation of Deuterium Enrichment

Once synthesized, the identity, purity, and extent of deuterium incorporation in this compound must be rigorously confirmed. This is accomplished using a combination of spectroscopic techniques. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for determining the precise location of the deuterium atoms within the molecule. wikipedia.orgnih.govresearchgate.net

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the two geminal methyl groups on the isobutyramide moiety would be absent or significantly diminished. The disappearance of this specific proton signal provides strong evidence that deuteration has occurred at the intended position.

²H NMR (Deuterium NMR): A ²H NMR experiment can be performed to directly observe the deuterium nuclei. A signal would appear in the region corresponding to the chemical shift of the geminal methyl groups, providing unambiguous confirmation of the label's location.

¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the carbon atom attached to the deuterium atoms will exhibit a characteristic multiplet signal due to C-D coupling, and its chemical shift may be slightly altered compared to the non-deuterated compound.

Table of Expected Analytical Data for this compound:

Analysis Technique Expected Result Information Confirmed
Mass Spectrometry (MS) Molecular ion peak shifted by ~+6 Da compared to the unlabeled analog. Confirms the incorporation of six deuterium atoms.
¹H NMR Spectroscopy Disappearance of the singlet corresponding to the (CH₃)₂C- protons. Confirms the position of deuterium labeling.
²H NMR Spectroscopy Presence of a signal in the aliphatic region corresponding to the -(CD₃)₂ group. Directly confirms the location of the deuterium atoms.

Chromatographic Purity Assessment

The determination of the purity of this compound is predominantly accomplished through the application of sophisticated chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are capable of separating the main compound from any potential impurities, including unlabeled species, isomers, and degradation products.

High-Performance Liquid Chromatography is a cornerstone in the purity analysis of this compound. While specific validated methods for this deuterated metabolite are not extensively published in peer-reviewed literature, the analytical approaches for the parent drug, Netupitant, offer a foundational understanding of the probable methodologies. These methods are typically adapted and re-validated to suit the specific properties of the deuterated analog.

A common approach involves reversed-phase HPLC (RP-HPLC) coupled with ultraviolet (UV) detection. The separation is achieved on a C18 column, which is effective for separating non-polar to moderately polar compounds. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic solvent like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation of all components.

The following table outlines a typical set of HPLC parameters that could be employed for the purity assessment of this compound, based on established methods for Netupitant:

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) System
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water with a suitable buffer (e.g., 0.1% Formic Acid)
Elution Mode Gradient or Isocratic
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 274 nm)
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

The purity is determined by calculating the area percentage of the main peak in the chromatogram relative to the total area of all observed peaks. For a high-purity reference standard, the area of the this compound peak is expected to be ≥98% of the total peak area.

Gas Chromatography-Mass Spectrometry is another powerful technique for assessing the purity and confirming the identity of this compound. This method is particularly useful for volatile and thermally stable compounds. For analysis by GC-MS, the sample is first vaporized and then separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that confirms the molecular structure and the presence and location of the deuterium labels.

The table below details typical GC-MS parameters that could be utilized for the analysis of this compound:

ParameterCondition
Instrument Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Column Capillary column suitable for amine analysis (e.g., DB-5ms)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program A temperature gradient to ensure separation of impurities
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range A range that includes the molecular ion and expected fragments

The GC-MS analysis not only provides data on chemical purity but is also crucial for determining the isotopic purity of this compound. By analyzing the mass-to-charge ratio of the molecular ion and its isotopic distribution, the degree of deuterium incorporation can be accurately quantified, ensuring that the material is suitable for use as an internal standard. The purity of this compound is often reported by suppliers to be at least 98%. alfa-chemistry.com

Application as an Internal Standard in Quantitative Bioanalysis

This compound is primarily intended for use as an internal standard for the quantification of Netupitant and its metabolites by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). clearsynth.comcaymanchem.com The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry because it closely mimics the analyte of interest in terms of chemical and physical properties. researchgate.nettexilajournal.com This similarity ensures that any variations during sample preparation, such as extraction efficiency and matrix effects, affect both the analyte and the internal standard to a similar degree, leading to more accurate and precise quantification. clearsynth.comresearchgate.net

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

The development of robust LC-MS/MS assays is crucial for the quantitative analysis of pharmaceuticals in biological matrices. In the analysis of Netupitant and its metabolites, including N-desmethyl Netupitant, deuterated internal standards like this compound play a pivotal role. clearsynth.comnih.gov

Validated LC-MS/MS methods for Netupitant and its metabolites M1, M2, and M3 have been established, demonstrating specificity, sensitivity, accuracy, and precision. nih.gov In a typical assay, plasma samples are spiked with the deuterated internal standards and subjected to liquid-liquid extraction. The analytes are then separated using reverse-phase chromatography and detected by tandem mass spectrometry. nih.gov The use of a deuterated internal standard helps to compensate for potential matrix effects and variations in ionization efficiency, which are common challenges in bioanalysis. clearsynth.comscispace.com

A study detailing the simultaneous determination of Netupitant and Palonosetron in human plasma utilized an LC-MS/MS method with a chromatographic run time of 2.5 minutes per injection. researchgate.net This rapid and simple method allowed for the analysis of over 300 samples per day. The assay demonstrated a linear dynamic range of 5–1000 ng/mL for Netupitant. researchgate.net

Table 1: Example Parameters for a Validated LC-MS/MS Assay for Netupitant

ParameterValue
AnalyteNetupitant
Internal StandardThis compound (or other deuterated analog)
MatrixHuman Plasma
Extraction MethodLiquid-Liquid Extraction
Chromatographic ColumnC18 Reverse-Phase
Mobile PhaseAcetonitrile and Ammonium Acetate Buffer
DetectionTandem Mass Spectrometry (MS/MS)
Linear Range5–1000 ng/mL
Inter- and Intra-day Precision< 15%
Inter- and Intra-day Accuracy< 15%

This table is a composite representation based on typical LC-MS/MS assay parameters and does not represent a specific study unless cited.

Considerations for Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more commonly employed for the analysis of non-volatile compounds like Netupitant and its metabolites, GC-MS can also be a viable technique, particularly if derivatization is used to increase volatility. clearsynth.com In GC-MS applications, the use of a deuterated internal standard such as this compound is equally critical for ensuring accuracy and precision. clearsynth.commdpi.com

The principles of using a deuterated internal standard in GC-MS are similar to those in LC-MS/MS. The internal standard co-elutes with the analyte, and any variations in the injection volume, column performance, or detector response are corrected for by taking the ratio of the analyte peak area to the internal standard peak area. mdpi.comnih.gov A key consideration in GC-MS is the potential for chromatographic separation of the deuterated standard from the unlabeled analyte, known as the isotope effect. This is generally minimal with deuterium labeling but should be evaluated during method development. researchgate.net

Principles of Method Development and Validation for Deuterated Internal Standards in Preclinical Matrices

The development and validation of bioanalytical methods using deuterated internal standards must adhere to stringent regulatory guidelines to ensure the reliability of the data. jetir.org This process involves a comprehensive evaluation of several key parameters.

Assessment of Selectivity and Specificity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. nih.gov Specificity is a measure of how uniquely the method identifies the analyte. In the context of LC-MS/MS, selectivity is often achieved through a combination of chromatographic separation and the selection of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. researchgate.net

To assess selectivity, blank matrix samples from at least six different sources are analyzed to check for any interfering peaks at the retention time of the analyte and internal standard. bioanalysis-zone.com The response of any interfering peak should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard. bioanalysis-zone.com

Evaluation of Linearity and Calibration Range

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the range of concentrations over which the method is shown to be linear, accurate, and precise. annlabmed.org

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte. mdpi.com The curve is typically fitted using a linear regression model, often with a weighting factor (e.g., 1/x or 1/x²) to account for heteroscedasticity. annlabmed.org The coefficient of determination (r²) should ideally be greater than 0.99. mdpi.com For Netupitant, a validated calibration range of 2 to 1000 ng/mL has been reported in human plasma. nih.gov

Table 2: Illustrative Linearity Data for a Bioanalytical Method

Nominal Concentration (ng/mL)Calculated Concentration (ng/mL)Accuracy (%)
5.04.998.0
10.010.2102.0
50.051.5103.0
100.098.598.5
500.0505.0101.0
1000.0990.099.0

This table presents hypothetical data to illustrate the evaluation of linearity and accuracy.

Determination of Accuracy and Precision (Intra-day and Inter-day)

Accuracy refers to the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. Precision represents the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. scispace.commdpi.com

Both accuracy and precision are evaluated at multiple concentration levels, typically the LLOQ, low, medium, and high-quality control (QC) samples. Intra-day (within-run) accuracy and precision are determined by analyzing multiple replicates of each QC level in a single analytical run. Inter-day (between-run) accuracy and precision are assessed by analyzing the QC samples on different days. researchgate.net For a method to be considered valid, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (expressed as the coefficient of variation, CV%) should not exceed 15% (20% at the LLOQ). researchgate.net

Table 3: Example Intra-day and Inter-day Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (CV%)Intra-day Accuracy (%)Inter-day Precision (CV%)Inter-day Accuracy (%)
LLOQ5.08.5105.010.2103.5
Low15.06.298.77.599.8
Medium150.04.8101.25.9100.5
High750.03.597.64.898.9

This table is a representative example of precision and accuracy data for a validated bioanalytical method.

Investigation of Matrix Effects and Their Compensation

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects are a significant challenge. nih.gov These effects arise from co-eluting endogenous components in a biological sample (e.g., plasma, urine) that can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. nih.gov This interference can compromise the accuracy and precision of the analytical method. clearsynth.com

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred strategy to investigate and compensate for these matrix effects. tandfonline.com Because this compound is chemically and structurally almost identical to the non-labeled analyte (N-desmethyl Netupitant), it exhibits nearly the same chromatographic retention time, extraction recovery, and ionization efficiency. wuxiapptec.comlgcstandards.com Therefore, any signal suppression or enhancement experienced by the analyte due to matrix components will be mirrored by the deuterated internal standard. wuxiapptec.comtexilajournal.com By calculating the analyte-to-internal standard response ratio, the variability introduced by the matrix is effectively normalized, ensuring accurate quantification. clearsynth.comwuxiapptec.com

The evaluation of matrix effects is a critical component of method validation. nih.gov This is typically done by comparing the response of the analyte in a post-extraction spiked biological sample to its response in a neat solution at the same concentration. The matrix factor (MF) is calculated to quantify the extent of ion suppression or enhancement.

However, it is important to note that the substitution of hydrogen with deuterium can sometimes lead to slight changes in lipophilicity, which may cause a minor shift in chromatographic retention time. tandfonline.comwaters.com If this shift places the analyte and the internal standard in different zones of ion suppression, it can lead to differential matrix effects, potentially compromising accuracy. waters.commyadlm.org Therefore, a thorough investigation during method development is essential.

Table 1: Illustrative Example of Matrix Effect Investigation in Human Plasma This table presents representative data to illustrate the process of evaluating matrix effects using a deuterated internal standard. The values are not specific to this compound but are typical for such validation studies.

Lot NumberAnalyte Peak Area (Post-Extraction Spike)IS Peak Area (Post-Extraction Spike)Analyte Peak Area (Neat Solution)IS Peak Area (Neat Solution)Analyte Matrix FactorIS-Normalized Matrix Factor
148,50051,00055,00054,5000.880.94
245,20047,80055,00054,5000.820.94
351,30053,50055,00054,5000.930.95
447,10049,90055,00054,5000.860.94
549,80052,00055,00054,5000.910.95
Mean 48,380 50,840 55,000 54,500 0.88 0.94
%CV 4.6% 3.4% --4.9% 0.6%

Matrix Factor (MF) = Peak response in presence of matrix / Peak response in absence of matrix IS-Normalized MF = (Analyte MF) / (Internal Standard MF)

Stability Studies of this compound in Biological Samples

Ensuring the stability of an analyte and its internal standard in a given biological matrix is a cornerstone of reliable bioanalytical method validation. tandfonline.com this compound, when used as an internal standard, must be proven to be stable under the various conditions it will encounter during sample handling, processing, and storage. wuxiapptec.com Stability studies are designed to evaluate the integrity of the compound over time and under different environmental stresses.

Typical stability assessments for biological samples include:

Freeze-Thaw Stability: This test evaluates the stability of the compound after multiple cycles of freezing and thawing, which mimics sample retrieval and re-analysis. tandfonline.com

Short-Term (Bench-Top) Stability: This assesses the stability of the compound in the biological matrix at room temperature for a period that reflects the time samples may spend on a lab bench during processing. tandfonline.com

Long-Term Stability: This confirms that the compound remains stable when stored frozen for an extended period, covering the expected duration from sample collection to analysis.

Autosampler Stability: This evaluates the stability of the processed samples while they are in the autosampler waiting for injection into the analytical instrument. tandfonline.com

For a method to be considered valid, the mean concentration of the compound after these stress conditions should be within an acceptable percentage of the nominal concentration, typically with precision values (CV%) not exceeding 15%. tandfonline.comscience.gov

Table 2: Representative Stability Data of a Deuterated Standard in Human Plasma This table provides an illustrative example of stability assessment results. The data is not specific to this compound but reflects typical acceptance criteria for such studies.

Stability TestConcentration LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Freeze-Thaw (3 cycles) Low QC5048.597.04.1
High QC500509.0101.82.8
Short-Term (6 hours, RT) Low QC5049.298.45.3
High QC500495.599.13.5
Long-Term (90 days, -70°C) Low QC5051.5103.06.8
High QC500521.0104.24.9
Autosampler (24 hours, 4°C) Low QC5047.995.83.9
High QC500504.5100.92.2

Enhancing Analytical Robustness and Reliability through Deuteration

The primary function of an internal standard is to enhance the robustness and reliability of an analytical method by correcting for procedural variations. clearsynth.comnebiolab.com Deuterated internal standards like this compound are exceptionally effective in this role because their physical and chemical properties are nearly identical to the unlabeled analyte. wuxiapptec.comscioninstruments.com

Analytical robustness is improved because the deuterated standard compensates for potential inconsistencies at multiple stages of the bioanalytical workflow:

Sample Preparation: Losses that may occur during extraction, evaporation, or reconstitution steps will affect both the analyte and the deuterated internal standard to the same degree. scioninstruments.comchromatographyonline.com

Injection Variability: Minor fluctuations in the volume injected by an autosampler are corrected because the ratio of the analyte to the internal standard remains constant. chromatographyonline.com

Instrumental Drift: Changes in mass spectrometer sensitivity or detector response over the course of an analytical run are compensated for, as both compounds are affected simultaneously. scioninstruments.com

The reliability of a method is significantly enhanced because the deuterated internal standard closely mimics the analyte's behavior, which is not always the case with other types of internal standards, such as structural analogues. lgcstandards.com A structural analogue may have different extraction efficiencies, chromatographic behaviors, or ionization responses, leading to inaccurate correction and unreliable results. lgcstandards.com By using this compound, the quantification of N-desmethyl Netupitant becomes more precise and accurate, as the analyte-to-internal standard ratio remains stable despite variations in experimental conditions. wuxiapptec.comnebiolab.com This practice is a cornerstone of modern, high-quality bioanalytical science. clearsynth.com

In Vitro Metabolic Profiling of this compound

This compound is the deuterium-labeled form of N-desmethyl Netupitant, a principal active metabolite of the antiemetic drug Netupitant. drugbank.comwikipedia.orgtga.gov.au Its primary application in research is as an internal standard for the accurate quantification of the unlabeled metabolite in biological samples. researchgate.netacanthusresearch.com However, the study of its metabolic profile provides insight into the broader metabolic pathways of Netupitant and its derivatives.

Elucidation of Metabolic Pathways in Hepatic Subcellular Fractions (e.g., microsomes, S9 fractions)

The liver is the primary site of metabolism for many drugs, including Netupitant. tga.gov.aunih.gov In vitro studies designed to elucidate metabolic pathways commonly utilize hepatic subcellular fractions, which contain the necessary enzymatic machinery. xenotech.com These fractions are prepared by centrifuging liver homogenate at different speeds to isolate specific cellular components.

S9 Fraction: This fraction is obtained from a 9,000g centrifugation supernatant and contains both microsomal and cytosolic enzymes. It is a comprehensive system for studying a wide range of Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions.

Microsomes: This fraction is isolated by further ultracentrifugation of the S9 fraction and is rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism. xenotech.com

The formation of N-desmethyl Netupitant from its parent compound, Netupitant, is studied by incubating Netupitant with liver microsomes or S9 fractions in the presence of necessary cofactors like NADPH. nih.gov The deuterated analogue, this compound, would be used in such experiments primarily as an internal standard during LC-MS/MS analysis to ensure precise measurement of the N-desmethyl Netupitant formed. xenotech.comlcms.cz

Hepatic Subcellular Fractions in Metabolism Studies
FractionKey ComponentsPrimary Use in Metabolism Studies
S9 FractionMicrosomal and cytosolic enzymes (CYPs, UGTs, SULTs)Broad screening of Phase I and Phase II metabolism
MicrosomesCytochrome P450 (CYP) enzymes, FMOs, UGTsInvestigating Phase I oxidative metabolism
CytosolSoluble enzymes (e.g., some SULTs, GSTs)Studying specific Phase II conjugation pathways

Identification of Contributing Cytochrome P450 (CYP) Isoforms (e.g., CYP3A4)

The biotransformation of Netupitant to its N-desmethyl metabolite (designated M1) is mediated predominantly by the cytochrome P450 enzyme system. drugbank.comfda.gov Specific in vitro studies using recombinant human CYP isoforms have identified CYP3A4 as the principal enzyme responsible for this N-demethylation reaction. drugbank.comtga.gov.auresearchgate.netnih.gov To a lesser extent, CYP2C9 and CYP2D6 also contribute to the metabolism of Netupitant. drugbank.comfda.govnih.gov

Given that N-desmethyl Netupitant is a substrate for further metabolism, it is highly probable that these same enzymes, particularly the abundant CYP3A4, are involved in its subsequent biotransformation. The deuteration in this compound is intentionally placed on methyl groups that are not the site of the initial N-demethylation, preserving its utility as a standard for quantifying the M1 metabolite formed via CYP3A4 activity.

CYP Isoforms Involved in Netupitant Metabolism
CYP IsoformRole in Netupitant MetabolismReference
CYP3A4Primary metabolic pathway drugbank.comfda.govnih.gov
CYP2C9Lesser contribution drugbank.comfda.govnih.gov
CYP2D6Lesser contribution drugbank.comfda.govnih.gov

Formation and Characterization of Further Metabolites derived from this compound

The three main metabolites identified in human plasma are:

M1: The N-desmethyl derivative, formed by the removal of a methyl group. drugbank.comnih.gov

M2: The N-oxide derivative. drugbank.comnih.gov

M3: The OH-methyl derivative, resulting from hydroxylation of a methyl group. drugbank.comnih.gov

N-desmethyl Netupitant (M1) is itself subject to further metabolic processes, although specific downstream metabolites derived from M1 are not extensively detailed in publicly available literature. As a stable isotope-labeled version, this compound serves as a critical analytical tool to quantify the M1 metabolite during studies that investigate the complete metabolic fate of the parent drug, Netupitant. researchgate.net

Major Metabolites of Netupitant
Metabolite IDDescriptionMetabolic Reaction
M1N-desmethyl NetupitantN-Demethylation
M2Netupitant N-oxideN-Oxidation
M3OH-methyl NetupitantHydroxylation

Application in Understanding Metabolic Stability and Clearance Mechanisms in Preclinical Systems

Metabolic stability assays are fundamental in preclinical drug development to predict a drug's in vivo half-life and clearance. lcms.cz These assays measure the rate at which a compound is metabolized by liver fractions (e.g., microsomes or hepatocytes) over time.

In this context, this compound functions as an ideal internal standard. acanthusresearch.com The standard procedure involves:

Incubating the analyte (e.g., Netupitant or N-desmethyl Netupitant) with a metabolically active system like human liver microsomes.

Stopping the reaction at various time points.

Adding a fixed amount of the deuterated internal standard (this compound) to each sample.

Analyzing the samples via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Because the deuterated standard has nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency, correcting for variations in sample processing and instrument response. researchgate.net This ensures highly accurate quantification of the remaining analyte at each time point, which is critical for calculating the intrinsic clearance and predicting hepatic clearance. xenotech.comlcms.cz Furthermore, studying the deuterium kinetic isotope effect (DKIE) can itself be a tool; deuterating a known site of metabolism can slow down clearance, a strategy sometimes used to improve a drug's pharmacokinetic profile. ansto.gov.au

Use as a Tracer for Studying Metabolic Interconversions and Flux in Biological Systems

Stable isotope tracers are invaluable for mapping metabolic pathways and quantifying the flow, or flux, of molecules through these networks. nih.govnih.govspringernature.com By introducing a labeled compound into a biological system, researchers can track the appearance of the isotope label in downstream metabolites. nih.govcreative-proteomics.com

This compound is well-suited for this purpose. In a typical tracer experiment, a non-labeled parent drug (Netupitant) could be administered to a cellular or animal model. This compound could then be used in one of two ways:

As a Spike-in Standard: To precisely quantify the endogenous formation of unlabeled N-desmethyl Netupitant over time, allowing for the calculation of the rate of its formation (metabolic flux) from the parent drug.

As a Labeled Substrate: By introducing this compound directly into the system, researchers could track its conversion into subsequent, downstream metabolites. The deuterium label allows mass spectrometry to distinguish these metabolites from those derived from the unlabeled parent drug or endogenous sources.

This approach provides unparalleled insight into the dynamics of metabolic networks, clarifying the origin of specific metabolites and the relative activity of different biochemical pathways. springernature.comisotope.com

Non-Human Pharmacokinetic Characterization of this compound

Currently, there is no published data detailing the pharmacokinetic characterization of this compound in any non-human models. Research has focused on the parent drug, Netupitant, and its three major non-deuterated metabolites, often referred to as M1, M2 (N-desmethyl Netupitant), and M3. fda.govnih.govnih.gov Studies in animals have been conducted for Netupitant, but the specific examination of its deuterated metabolites is not documented in the available scientific literature. fda.gov

Absorption and Distribution Profiles in Experimental Animal Models

Specific data on the absorption and distribution of this compound in experimental animal models is not available. For the non-deuterated parent compound, Netupitant, studies in rats have shown that after oral administration, it is distributed to various tissues. tandfonline.com In dogs, high concentrations of Netupitant and its metabolite M1 have been observed in heart tissues after repeated dosing. tga.gov.au However, these findings cannot be directly extrapolated to the deuterated metabolite this compound.

Assessment of Isotope Effects on Pharmacokinetic Parameters

The replacement of hydrogen with deuterium can lead to a kinetic isotope effect, which may alter the rate of drug metabolism. wikipedia.orgjuniperpublishers.com This effect is most pronounced when the carbon-hydrogen bond is broken during a rate-determining step of metabolism. juniperpublishers.com While it is plausible that the deuteration in this compound could affect its pharmacokinetic parameters compared to the non-deuterated form, there are no experimental observations or relevant studies available to confirm or quantify this effect. The theoretical basis for altered pharmacokinetics in deuterated drugs exists, but without empirical data for this specific compound, any assessment remains hypothetical.

Advanced Research Applications and Methodological Innovations

Contribution to Quantitative Metabolomics Research

Quantitative metabolomics aims to measure the concentrations of metabolites in biological systems, providing a snapshot of physiological and pathological states. The accuracy and precision of these measurements are paramount for the meaningful interpretation of metabolomic data. A significant challenge in this field is the "matrix effect," where components of a biological sample can interfere with the ionization of the analyte of interest in the mass spectrometer, leading to inaccurate quantification.

The use of stable isotope-labeled internal standards, such as N-desmethyl Netupitant (B1678218) D6, is a cornerstone of modern quantitative metabolomics for mitigating matrix effects. By adding a known amount of the labeled standard to a sample prior to analysis, it experiences the same sample preparation and analytical variations as the unlabeled analyte. Since the labeled and unlabeled compounds have nearly identical physicochemical properties, they co-elute during chromatographic separation and experience similar ionization suppression or enhancement. The ratio of the mass spectrometric signal of the analyte to that of the internal standard is then used for quantification, a technique known as isotope dilution mass spectrometry (IDMS). This approach significantly improves the accuracy and reproducibility of the results.

In the context of studying the metabolic pathways involving Netupitant, N-desmethyl Netupitant D6 would be an invaluable tool. For instance, in studies investigating the pharmacokinetics of Netupitant and the formation of its metabolites, this compound can be used as an internal standard for the precise quantification of the N-desmethyl metabolite in various biological matrices like plasma and urine. This allows researchers to build accurate pharmacokinetic models and understand the metabolic fate of the parent drug.

Parameter Method without Internal Standard Method with Stable Isotope-Labeled Internal Standard (e.g., this compound)
Accuracy Prone to inaccuracies due to matrix effects and sample processing variability.High accuracy due to correction for matrix effects and procedural losses.
Precision Lower precision due to uncorrected variations.High precision and reproducibility.
Reliability Results can be variable between different samples and analytical runs.Highly reliable and comparable results across different samples and studies.
Quantification Relative or semi-quantitative at best in complex matrices.Enables absolute and accurate quantification.

This table illustrates the general advantages of using a stable isotope-labeled internal standard in quantitative metabolomics.

Facilitation of Mechanistic Drug-Drug Interaction Studies in Preclinical Settings

Understanding the potential for drug-drug interactions (DDIs) is a critical aspect of preclinical drug development. Many DDIs occur due to the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. Netupitant is primarily metabolized by CYP3A4 and is also a moderate inhibitor of this enzyme. This creates a potential for DDIs when Netupitant is co-administered with other drugs that are substrates, inducers, or inhibitors of CYP3A4.

Deuterium-labeled compounds can be instrumental in elucidating the mechanisms of such interactions. For example, in in vitro studies using human liver microsomes, this compound can be used to precisely quantify the formation of the N-desmethyl metabolite in the presence and absence of a potential interacting drug. This allows for a detailed investigation of the kinetics of inhibition or induction of CYP3A4-mediated metabolism of Netupitant.

Furthermore, the kinetic isotope effect (KIE) can be exploited in mechanistic studies. The replacement of hydrogen with deuterium (B1214612) can sometimes slow down the rate of a chemical reaction if the cleavage of the C-H bond is the rate-limiting step. By comparing the metabolic rate of Netupitant to that of a specifically deuterated Netupitant analogue in the presence of other drugs, researchers can gain insights into the specific metabolic pathways being affected and the mechanism of the DDI.

Study Type Application of this compound Information Gained
CYP3A4 Inhibition Assay As an internal standard for the quantification of N-desmethyl Netupitant formed from Netupitant.Accurate determination of the inhibitory potential (IC50) of co-administered drugs on Netupitant metabolism.
CYP3A4 Induction Assay As an internal standard to quantify changes in the rate of N-desmethyl Netupitant formation after pre-incubation with a potential inducer.Assessment of the potential for other drugs to increase the metabolism of Netupitant, potentially reducing its efficacy.
Reaction Phenotyping To confirm the identity of the N-desmethyl metabolite in incubations with specific recombinant CYP enzymes.Confirmation of the specific CYP isoforms responsible for the N-demethylation of Netupitant.

This table outlines the potential applications of this compound in preclinical drug-drug interaction studies.

Role in the Development of Certified Reference Materials and Analytical Standards

Certified Reference Materials (CRMs) are "controls" or standards used to check the quality and metrological traceability of products, to validate analytical measurement methods, or for the calibration of instruments. The production of CRMs is a rigorous process that involves ensuring the material's homogeneity, stability, and the accurate assignment of property values with associated uncertainties. Organizations that produce CRMs often adhere to international standards such as ISO 17034 to demonstrate their competence.

This compound serves as an ideal candidate for development into a CRM for several reasons. Its chemical purity and isotopic enrichment can be thoroughly characterized using a variety of analytical techniques. Once certified, it can be used by analytical laboratories to:

Validate analytical methods: A CRM of this compound can be used to confirm the accuracy and precision of a newly developed analytical method for the quantification of N-desmethyl Netupitant.

Calibrate instruments: It can be used to create calibration curves for the accurate quantification of the analyte.

Ensure quality control: Laboratories can use the CRM to perform regular quality control checks to ensure the ongoing reliability of their analytical measurements.

The availability of a CRM for this compound would provide a common point of reference for different laboratories, ensuring the comparability and traceability of analytical results for this metabolite. This is particularly important in regulated environments such as clinical trials and forensic analysis.

Characteristic Importance for a Certified Reference Material
High Purity Ensures that the analytical signal is attributable only to the compound of interest.
Known Isotopic Enrichment Crucial for accurate quantification in isotope dilution mass spectrometry.
Homogeneity Guarantees that each aliquot of the material has the same composition.
Stability Ensures that the material's properties do not change over time, providing a reliable standard.
Traceability The certified value is linked to a national or international standard, ensuring comparability of results.

This table highlights the key characteristics of this compound that make it suitable for development as a Certified Reference Material.

Application in High-Throughput Screening for Metabolic Stability in Early Drug Discovery

In early drug discovery, thousands of compounds are synthesized and need to be evaluated for their pharmacological activity and pharmacokinetic properties. Metabolic stability, the susceptibility of a compound to be broken down by metabolic enzymes, is a critical parameter that influences a drug's half-life and oral bioavailability. High-throughput screening (HTS) assays are employed to rapidly assess the metabolic stability of large numbers of compounds.

These assays typically involve incubating the test compounds with liver microsomes or other metabolic enzyme systems and then quantifying the amount of the parent compound remaining over time. To handle the large number of samples generated in HTS, techniques like "cassette dosing" or "pooling" are often used, where multiple compounds are analyzed in a single run.

In such a high-throughput environment, the use of stable isotope-labeled internal standards is crucial for obtaining reliable data. This compound, when used as an internal standard for the analysis of N-desmethyl Netupitant, can correct for variations in sample preparation and analytical performance that are inherent in HTS workflows. This ensures that the observed differences in metabolic stability between compounds are real and not artifacts of the analytical process. The use of a robust internal standard like this compound allows for the confident ranking and selection of compounds with favorable metabolic stability profiles for further development.

HTS Workflow Step Challenge Role of this compound
Sample Preparation Pipetting errors, incomplete extraction.Compensates for variations in sample volume and extraction efficiency.
LC-MS/MS Analysis Matrix effects from pooled samples, instrument variability.Corrects for ionization suppression/enhancement and fluctuations in instrument response.
Data Processing Accurate quantification of low-level metabolites.Enables precise and accurate quantification, leading to reliable metabolic stability data.

This table summarizes the role of this compound in overcoming challenges in high-throughput metabolic stability screening.

Future Perspectives and Unexplored Research Avenues for N Desmethyl Netupitant D6

Potential for Integration with Emerging Analytical Technologies

The unique physicochemical properties of N-desmethyl Netupitant (B1678218) D6 make it an ideal candidate for integration with cutting-edge analytical technologies that offer greater sensitivity, spatial resolution, and metabolic insight than conventional methods.

Advanced Mass Spectrometry (MS) Techniques: While routinely used in standard liquid chromatography-mass spectrometry (LC-MS), N-desmethyl Netupitant D6 could be pivotal in more advanced MS applications. Techniques such as high-resolution mass spectrometry (HRMS) can be used to not only quantify the metabolite but also to perform metabolite identification and profiling with greater confidence. Furthermore, ambient ionization techniques, which allow for the direct analysis of samples with minimal preparation, could leverage this compound for rapid, real-time monitoring of Netupitant metabolism in various biological matrices.

Imaging Modalities: A particularly exciting and largely unexplored avenue is the use of this compound in metabolic imaging. Deuterium (B1214612) Metabolic Imaging (DMI) is an emerging magnetic resonance-based technique that allows for the non-invasive, three-dimensional mapping of the metabolic fate of deuterium-labeled compounds in vivo. mdpi.comnottingham.ac.uk By administering a deuterated precursor and tracking the appearance of deuterated metabolites, DMI can provide dynamic information on metabolic pathways. While DMI has been primarily used with substrates like glucose, its application could theoretically be extended to trace the distribution and metabolism of drugs like Netupitant in specific tissues, and this compound would be the key molecule to detect and map. This would offer unprecedented insights into where the drug is metabolized and how this varies in different physiological or pathological states.

Opportunities for Further Elucidating Specific Metabolic Enzyme Activities

Netupitant is known to be metabolized primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C9 and CYP2D6, to form its N-desmethyl metabolite. drugbank.comwikipedia.orgdrugs.com this compound offers unique opportunities to probe the activity and kinetics of these specific enzymes in greater detail.

Kinetic Isotope Effect Studies: The replacement of hydrogen with deuterium at the site of metabolism can lead to a kinetic isotope effect (KIE), where the C-D bond is broken more slowly than a C-H bond. This effect can be a powerful tool to investigate the rate-limiting steps in an enzymatic reaction. By comparing the rate of N-demethylation of Netupitant with its deuterated analogue, researchers can gain a deeper understanding of the catalytic mechanism of CYP3A4. Such studies could reveal nuances of the enzyme's active site and the dynamics of substrate binding and turnover.

Enzyme Inhibition and Drug-Drug Interaction Studies: As a stable, isotopically labeled version of a major metabolite, this compound is an invaluable tool for precise in vitro studies of enzyme kinetics, including inhibition assays. researchgate.net It can be used to accurately quantify the formation of the N-desmethyl metabolite in the presence of potential inhibitors or other drugs, providing clean and unambiguous data for predicting drug-drug interactions. This is particularly important as Netupitant is a moderate inhibitor of CYP3A4 itself, and understanding the role of its metabolites in this inhibition is crucial. drugs.comnih.gov

Broadening the Application Spectrum of this compound in Basic Pharmacological and Toxicological Research (mechanistic focus)

Beyond its analytical applications, this compound has significant potential as a research tool in fundamental pharmacology and toxicology to unravel the mechanisms of action and potential off-target effects of Netupitant and its metabolites.

Mechanistic Toxicology: The use of stable isotope-labeled compounds is a cornerstone of modern mechanistic toxicology, as it allows for the definitive tracing of metabolic pathways and the identification of potentially reactive or toxic metabolites. drugs.com this compound can be used in in vitro and in vivo models to trace the fate of the N-desmethyl metabolite specifically. This allows researchers to distinguish the effects of the parent drug from those of this particular metabolite, helping to determine if the N-demethylation pathway contributes to any observed toxicity or off-target effects. This is crucial for building a comprehensive safety profile and understanding the molecular underpinnings of any adverse reactions.

Q & A

Q. What is the primary role of N-desmethyl Netupitant D6 in pharmacokinetic and metabolic studies?

this compound is a deuterium-labeled metabolite of Netupitant, a neurokinin-1 (NK1) receptor antagonist. It serves as an internal standard for precise quantification of Netupitant and its metabolites in biological matrices using techniques like LC-MS/MS. The deuterium labeling minimizes isotopic interference, ensuring accurate detection in complex matrices .

Q. How is this compound synthesized and validated for use in experimental workflows?

The compound is synthesized via deuteration of the parent molecule, targeting specific hydrogen atoms to maintain structural integrity. Validation includes purity assessments (>98% by HPLC), stability testing under varied pH/temperature conditions, and cross-reactivity checks against related metabolites (e.g., Monohydroxy Netupitant D6) to ensure specificity .

Q. Which analytical methods are most reliable for detecting this compound in drug metabolism studies?

Reverse-phase HPLC with UV detection (λ = 220–240 nm) and tandem mass spectrometry (MS/MS) are widely used. For example, a validated HPLC method achieved a correlation coefficient (R²) of 0.999 for Netupitant and its metabolites, with %RSD <1% in precision studies . Robustness testing under varied flow rates (0.9–1.1 mL/min) and mobile phase compositions (45–55% organic phase) confirmed method reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stability data for this compound under oxidative stress conditions?

Contradictory degradation rates (e.g., in acidic vs. alkaline hydrolysis) may arise from differences in experimental design, such as buffer composition or temperature. To address this, perform forced degradation studies (e.g., 0.1N HCl/NaOH, 3% H₂O₂) with controlled variables, and validate results using orthogonal methods like NMR or high-resolution MS . For example, a study using photolytic stress (UV 254 nm) showed <5% degradation, confirming photostability .

Q. What experimental strategies optimize the quantification of this compound in synergistic drug combinations (e.g., with Palonosetron)?

Co-administration with Palonosetron (a 5-HT3 antagonist) requires method adjustments to avoid signal overlap. Use gradient elution HPLC with a C18 column (e.g., 5 µm, 250 mm × 4.6 mm) and mobile phase buffered at pH 3.0–3.5 (e.g., phosphate buffer:acetonitrile). Calibration curves spanning 0.1–50 µg/mL ensure linearity in plasma samples . Synergistic efficacy data from clinical trials (CR rates: 74–90% in CINV prevention) support dose optimization .

Q. How do structural modifications in this compound impact its receptor binding kinetics compared to the parent drug?

Deuterium labeling does not alter the pharmacophore but may subtly affect metabolic stability. Molecular dynamics simulations reveal that Netupitant derivatives, including this compound, retain high NK1 receptor affinity (Ki = 0.95 nM) by maintaining hydrophobic interactions with residues like Phe268 and Tyr272. However, deuterium substitution at specific positions (e.g., methyl groups) can reduce CYP3A4-mediated oxidation, prolonging half-life .

Q. What are the critical considerations for designing cross-species metabolic studies involving this compound?

Species-specific CYP enzyme activity (e.g., CYP2D6 in humans vs. CYP2C11 in rats) affects metabolite profiles. Use hepatocyte incubations or microsomal assays to compare interspecies conversion rates. For example, in vitro studies showed 15–20% higher N-desmethyl metabolite formation in human vs. murine models, necessitating dose adjustments in preclinical trials .

Methodological Notes

  • Data Contradiction Analysis : Always validate stability or pharmacokinetic data using orthogonal techniques (e.g., HPLC + MS) and replicate experiments under standardized conditions .
  • Synergistic Effect Validation : Use isobolographic analysis or combination index (CI) models to quantify interactions between this compound and co-administered drugs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.